molecular formula C17H10FN5O2S B2920131 (E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-69-5

(E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2920131
CAS No.: 477190-69-5
M. Wt: 367.36
InChI Key: IGYQDKMKSFNZHR-PXLXIMEGSA-N
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Description

(E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound featuring a thiazole ring, a nitrophenyl group, and a fluorophenyl group

Scientific Research Applications

(E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl and fluorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines, altering the compound’s properties.

    Substitution: Halogen atoms can be replaced with other groups, modifying the compound’s reactivity and stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of (E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired effects. For instance, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic or industrial benefits.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
  • (E)-N-(2-bromophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
  • (E)-N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Uniqueness

(E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2E)-N-(2-fluoroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN5O2S/c18-13-3-1-2-4-14(13)21-22-15(9-19)17-20-16(10-26-17)11-5-7-12(8-6-11)23(24)25/h1-8,10,21H/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYQDKMKSFNZHR-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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